4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol

Description

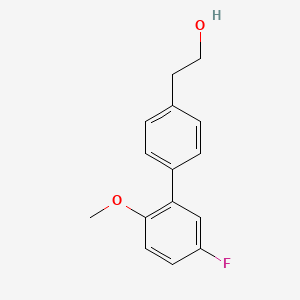

4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol (CAS: 1443310-91-5) is a fluorinated aryl alkyl alcohol with the molecular formula C₁₅H₁₅FO and a molar mass of 230.28 g/mol . Its structure comprises a phenethyl alcohol backbone substituted with a 3-fluoro-6-methoxyphenyl group at the para position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing fluorine atom and electron-donating methoxy group, which may influence its reactivity and biological activity.

Properties

IUPAC Name |

2-[4-(5-fluoro-2-methoxyphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO2/c1-18-15-7-6-13(16)10-14(15)12-4-2-11(3-5-12)8-9-17/h2-7,10,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIPKDSZDCEAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and phenethyl alcohol.

Grignard Reaction: The key step involves a Grignard reaction where phenethyl magnesium bromide is reacted with 3-fluoro-6-methoxybenzaldehyde to form the corresponding alcohol.

Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 4-(3-Fluoro-6-methoxyphenyl)phenethyl ketone or aldehyde.

Reduction: 4-(3-Fluoro-6-methoxyphenyl)phenethyl hydrocarbon.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol serves as a significant scaffold in the design of novel pharmacological agents. Its structural features allow for modifications that can enhance its biological activity. For instance, the introduction of various substituents on the aromatic rings can lead to compounds with improved potency against specific targets, such as receptors involved in neurological disorders or metabolic diseases .

Structure-Activity Relationship (SAR) Studies:

SAR studies have shown that variations in the substitution pattern on the phenyl rings can significantly influence the compound's affinity and selectivity for biological targets. For example, modifications to the methoxy group or the introduction of halogens can alter the lipophilicity and bioavailability of derivatives derived from this compound .

Antioxidant Properties:

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the methoxy group enhances its ability to scavenge free radicals, making it a candidate for further exploration in formulations aimed at reducing oxidative damage in cells .

Neuroprotective Effects:

Preliminary studies have suggested that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation. These properties make it a candidate for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Potential

Cancer Research:

The compound's ability to interact with specific cellular pathways makes it a subject of interest in cancer research. It may act on pathways involved in cell proliferation and apoptosis, suggesting potential applications as an anticancer agent. Ongoing studies are evaluating its efficacy against various cancer cell lines, focusing on its mechanism of action and possible synergistic effects with existing chemotherapeutics .

Metabolic Disorders:

Given its structural characteristics, there is potential for this compound to influence metabolic pathways. Research is being conducted to assess its impact on insulin sensitivity and lipid metabolism, which could lead to new treatments for conditions like obesity and type 2 diabetes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| PMC7607848 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to controls. |

| PMC10843732 | Neuroprotective Effects | Showed potential in reducing neuroinflammation in animal models. |

| US10463663B2 | Cancer Pathways | Identified as a modulator of apoptosis in breast cancer cell lines. |

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol (CAS: 1443342-46-8) differs only in the substitution position of the fluoromethoxyphenyl group (meta vs. para on the phenethyl backbone). This positional isomerism can alter electronic distribution, solubility, and intermolecular interactions. For example, the para-substituted derivative may exhibit higher symmetry and crystallinity compared to the meta isomer .

- 4-(3-Fluorophenyl)phenethyl alcohol (CAS: 840522-18-1) lacks the methoxy group at the 6-position.

Fluorinated Derivatives

- 2-(Trifluoromethyl)phenethyl alcohol (CAS: sc-223299) features a trifluoromethyl (-CF₃) group instead of fluorine and methoxy substituents. The -CF₃ group is highly lipophilic, which enhances membrane permeability and metabolic stability in drug design. This compound has demonstrated utility in synthesizing fluorinated analogs of bioactive molecules .

- 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol (CAS: 35175-79-2) combines methoxy and multiple fluorine substituents. The tetrafluoro configuration significantly increases electronegativity and acidity of the hydroxyl group, making it more reactive in nucleophilic reactions compared to mono-fluorinated analogs .

Non-Fluorinated Analogs

- Phenethyl alcohol (CAS: 60-12-8), the parent compound, lacks fluorine and methoxy groups. It is widely used as a fragrance ingredient and preservative due to its antimicrobial properties. However, it is a known human sensitizer in contrast to many fluorinated derivatives, which may exhibit reduced dermal toxicity .

- 4-Methoxybenzyl alcohol (CAS: 105-13-5) shares the methoxy substituent but lacks the phenethyl chain and fluorine. Its simpler structure results in lower molar mass (138.16 g/mol) and higher water solubility, making it a preferred intermediate in pharmaceutical syntheses .

Physicochemical and Toxicological Properties

Physical Properties Comparison

Toxicological Profiles

- This compound: No direct toxicity data are available, but structural analogs like phenethyl alcohol (CAS: 60-12-8) are classified as sensitizers in human repeat insult patch tests (HRIPT) .

- Phenethyl alcohol : Causes skin irritation at 100% concentration in animal models (rabbits, guinea pigs) .

- 4-Methoxybenzyl alcohol: Classified as non-sensitizing in HRIPT studies, highlighting the role of substituents in reducing toxicity .

Biological Activity

4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol, a compound with potential therapeutic applications, exhibits various biological activities. This article reviews the current understanding of its biological properties, including its effects on cellular mechanisms, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17F1O2

- Molecular Weight : 274.31 g/mol

This compound features a phenethyl alcohol backbone with a fluorine atom and a methoxy group on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on analogs has shown promising activity against Mycobacterium tuberculosis, with certain derivatives demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of phenethyl alcohol derivatives have been evaluated in various cancer cell lines. For example, some studies reported IC50 values ranging from 42 to 166 µM for related compounds, indicating selective cytotoxicity toward malignant cells . The presence of electron-withdrawing groups, such as fluorine, can enhance these effects by modifying the electronic properties of the molecule .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of phenethyl alcohol derivatives:

- Methoxy Substitution : The position and nature of methoxy substitutions significantly affect growth inhibition in cancer cells. For example, substitution at the para position with electron-withdrawing groups often results in reduced activity .

- Fluorine Substitution : The introduction of a fluorine atom at specific positions has been shown to enhance potency against certain targets while potentially reducing selectivity, leading to off-target effects in other cell lines .

Case Study 1: Antitubercular Activity

A series of phenethyl derivatives were screened for activity against M. tuberculosis. Compounds with modifications at the 4-position demonstrated improved efficacy, highlighting the importance of specific substitutions in enhancing biological activity. For example, one derivative exhibited an MIC of 2.0 µM, suggesting that structural modifications can lead to significant improvements in antitubercular activity .

Case Study 2: Cancer Cell Lines

In a study evaluating various phenethyl alcohol derivatives against cancer cell lines, it was found that certain substitutions led to enhanced antiproliferative effects. Compounds with methoxy and fluorine substitutions showed varying degrees of growth inhibition, emphasizing the role of electronic properties in determining biological outcomes .

Summary Table of Biological Activities

| Compound Name | Target | Activity Type | IC50/MIC (µM) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Antimicrobial | 2.0 |

| Related Phenethyl Derivative | Cancer Cell Lines | Cytotoxicity | 42 - 166 |

| Substituted Phenethyl Alcohol | Various Cancer Lines | Antiproliferative | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.